N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine moiety, and fluorinated benzyl and phenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halogenated precursor.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.
Fluorination: The fluorinated benzyl and phenyl groups are incorporated through electrophilic aromatic substitution reactions using fluorinated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Utilizing catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids depending on the type of substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance its binding affinity and specificity, while the thiophene and piperazine moieties contribute to its overall stability and reactivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the thiophene and sulfonyl groups.
Fluorine-containing thiophenes: Similar in having the thiophene ring and fluorine atoms but differ in the attached functional groups.
Uniqueness
N-(4-fluorobenzyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to its combination of a thiophene ring, piperazine moiety, and dual fluorinated aromatic groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C22H21F2N3O3S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H21F2N3O3S2/c23-17-7-5-16(6-8-17)15-25-22(28)21-20(9-14-31-21)32(29,30)27-12-10-26(11-13-27)19-4-2-1-3-18(19)24/h1-9,14H,10-13,15H2,(H,25,28) |
InChI Key |
PFXMSVLVQNFYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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